
1-(5-Bromo-4-methylpyridin-2-yl)ethanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyridylcarbene Formation
The compound has been involved in studies examining the thermal decomposition of bromo-methyl-triazolopyridines. This process forms a pyridylcarbene intermediate, leading to various by-products like 1-(6-bromopyridin-2-yl)ethanone, contributing to our understanding of chemical reaction dynamics under specific conditions (Abarca, Ballesteros, & Blanco, 2006).
Biological Activities of Derivatives
The compound's derivatives have been synthesized and evaluated for their biological activities. For instance, studies have shown that certain derivatives act as potent immunosuppressors or immunostimulators, influencing immune cell activities. This research provides insights into potential therapeutic applications (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Synthesis of Novel Compounds
Research has focused on the selective synthesis of novel compounds using the parent compound as a starting point. These studies contribute to the development of new chemical entities with potential applications in various fields, including pharmacology and materials science (Golobokova, Proidakov, & Kizhnyaev, 2020).
Carcinogen Metabolizing Enzyme Modulation
Derivatives of the compound have been investigated for their ability to modulate carcinogen metabolizing enzymes. This research is significant for understanding how certain chemical compounds can influence the body's ability to process and neutralize carcinogenic substances (Hamdy, Gamal-Eldeen, Abdel‐Aziz, & Fakhr, 2010).
Chemical Reaction Studies
The compound is used in studies to understand the dynamics of chemical reactions, such as the reaction with pentane-2,4-dione. These studies provide valuable insights into the behavior of organic molecules under different conditions, enhancing our understanding of organic chemistry (Aghazadeh, Baradarani, Helliwell, & Joule, 2011).
Key Intermediate in Pharmaceutical Synthesis
Antibacterial Agent Synthesis
Research on derivatives of the compound has led to the development of novel antibacterial agents, demonstrating its potential in combating bacterial infections (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-bromo-4-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-8(6(2)11)10-4-7(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQZLUANDRPXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-methylpyridin-2-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



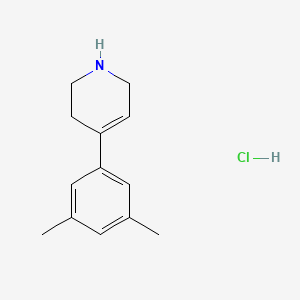
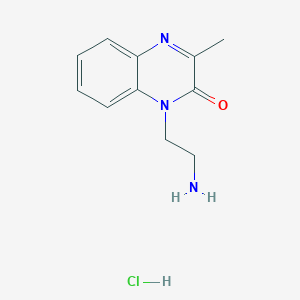
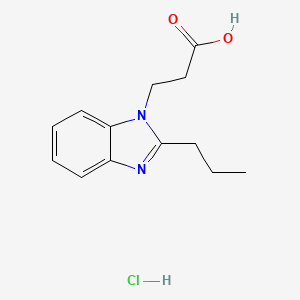
![(2-Azidoethyl)[3-(dimethylamino)propyl]methylamine dihydrochloride](/img/structure/B1377198.png)
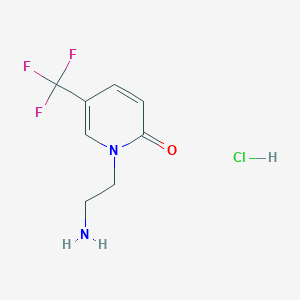

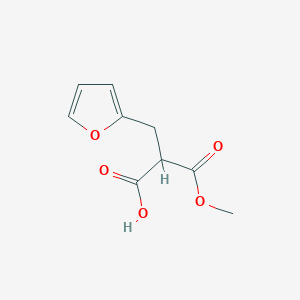

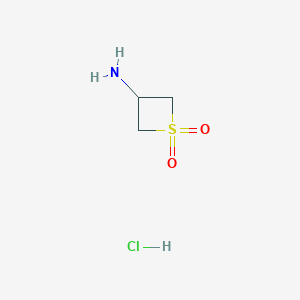


![4-Azatricyclo[5.2.1.0,2,6]decane hydrochloride](/img/structure/B1377211.png)

